molecular formula C16H33NO B1217084 N,N-Dimethyltetradecanamide CAS No. 3015-65-4

N,N-Dimethyltetradecanamide

Cat. No.: B1217084
CAS No.: 3015-65-4
M. Wt: 255.44 g/mol
InChI Key: FQXSTGKJHBFSIQ-UHFFFAOYSA-N
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Description

N,N-Dimethyltetradecanamide (CAS: 3015-65-4; EC: 221-151-0) is a branched aliphatic amide characterized by a 14-carbon alkyl chain (tetradecanamide) substituted with two methyl groups at the nitrogen atom. It is primarily used in industrial and scientific research applications, including chromatography and synthesis . Its molecular formula is C₁₆H₃₃NO, with a molecular weight of 269.45 g/mol. The compound’s structure imparts moderate polarity, influencing its solubility in organic solvents and its role as a surfactant or intermediate in chemical reactions .

Properties

IUPAC Name

N,N-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(2)3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXSTGKJHBFSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062787
Record name Tetradecanamide, N,N-dimethyl-
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Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Tetradecanamide, N,N-dimethyl-
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CAS No.

3015-65-4
Record name N,N-Dimethyltetradecanamide
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Record name Dimethyl myristamide
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Record name N,N-Dimethyltetradecanamide
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Record name Tetradecanamide, N,N-dimethyl-
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Record name Tetradecanamide, N,N-dimethyl-
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Record name N,N-dimethylmyristamide
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Record name DIMETHYL MYRISTAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyltetradecanamide is typically synthesized through the reaction of tetradecanoyl chloride with dimethylamine. The reaction is carried out under an inert atmosphere at room temperature. The general reaction scheme is as follows:

Tetradecanoyl chloride+DimethylamineThis compound+Hydrogen chloride\text{Tetradecanoyl chloride} + \text{Dimethylamine} \rightarrow \text{this compound} + \text{Hydrogen chloride} Tetradecanoyl chloride+Dimethylamine→this compound+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of solvents such as ethanol or dichloromethane to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyltetradecanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as ammonia or primary amines are used under mild conditions.

Major Products Formed:

    Oxidation: Tetradecanoic acid.

    Reduction: N,N-Dimethyltetradecylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Solvent and Surfactant : N,N-Dimethyltetradecanamide is utilized as a solvent in organic synthesis reactions. Its surfactant properties make it effective in stabilizing emulsions and enhancing the solubility of various compounds in chemical processes.
  • Catalyst : It can act as a catalyst in specific organic reactions, facilitating the formation of desired products while minimizing side reactions.

Biology

  • Lipid Metabolism Studies : The compound serves as a model for studying fatty amides and lipid metabolism. Its interactions with lipid membranes provide insights into membrane fluidity and permeability .
  • Drug Delivery Systems : this compound has been explored in nanoparticle-based drug delivery systems, enhancing the targeting of cancer cells through specific ligands attached to the nanoparticles .

Industrial Applications

  • Surfactants and Lubricants : It is employed in the production of surfactants and lubricants due to its ability to reduce surface tension and improve lubrication properties.
  • Cosmetic Formulations : The compound is also used in cosmetic products to enhance skin protection against UV radiation, improving the solubility of organic UV filters .

Safety Profile

The safety assessment of this compound indicates a low toxicity profile:

  • Acute Toxicity : The acute oral LD50 was determined to be 1770 mg/kg body weight, classifying it under EPA Toxicity Category III for acute oral toxicity. The dermal LD50 ranged from 400 to 2000 mg/kg, indicating moderate toxicity upon skin exposure .
  • Chronic Toxicity : Long-term studies suggest that this compound is not carcinogenic, with no positive results in genotoxicity tests. The NOAEL (No Observed Adverse Effect Level) was established at 150 mg/kg/day based on developmental toxicity studies .

Developmental Toxicity Studies

Two significant studies assessed the developmental toxicity of this compound:

  • In one study involving pregnant rats, high doses led to decreased fetal body weight and increased skeletal abnormalities at 450 mg/kg/day. However, lower doses did not exhibit significant adverse effects .
  • Another study evaluated chronic exposure effects on Wistar rats over 13 weeks, revealing impaired body weight gain at high doses but no lasting effects post-recovery period .

Industrial Use in Cosmetics

A patent outlines the use of this compound in cosmetic formulations designed to protect skin from UV damage. The compound enhances the solubility of UV filters, increasing their efficacy in sunscreens .

Mechanism of Action

The mechanism of action of N,N-Dimethyltetradecanamide involves its interaction with various molecular targets and pathways. As a fatty amide, it can interact with lipid membranes, influencing their fluidity and permeability. It can also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethylacetamide (DMAc)

  • Molecular Formula: C₄H₉NO (Molecular weight: 87.12 g/mol).
  • Key Differences :
    • Chain Length : DMAc has a 2-carbon acetyl group, compared to the 14-carbon chain in N,N-dimethyltetradecanamide.
    • Applications : DMAc is widely used as a polar aprotic solvent in polymer production (e.g., polyacrylonitrile) and pharmaceuticals, whereas this compound’s applications are niche, focusing on specialized separations (e.g., chromatography) .
    • Physicochemical Properties :
Property This compound N,N-Dimethylacetamide
Boiling Point (°C) Not documented 165–166
Polarity Moderate High
Solubility Lipophilic Miscible with water
Toxicity Limited data Hepatotoxic

N,N-Dimethylformamide (DMF)

  • Molecular Formula: C₃H₇NO (Molecular weight: 73.09 g/mol).
  • Key Differences: Functional Group: DMF contains a formyl group, whereas this compound has a long alkyl chain. Chromatographic Utility: DMF is rarely used in chromatography due to its high polarity, whereas this compound’s longer chain improves resolution in separations (e.g., 2D-GCMS resolution of 0.65 with heptadecane) .

N-Tetradecanamide

  • Molecular Formula: C₁₄H₂₉NO (Molecular weight: 227.39 g/mol).
  • Key Differences :
    • Substituents : Lacks dimethyl groups on the nitrogen, reducing steric hindrance and altering solubility.
    • Applications : Primarily used in lipid research, contrasting with this compound’s role in analytical chemistry .

Functional Group Analogs

N,N-Dimethyltetradecylamine

  • Molecular Formula : C₁₆H₃₅N (Molecular weight: 241.46 g/mol).
  • Key Differences :
    • Functional Group : Tertiary amine vs. amide.
    • Reactivity : The amine is more basic and reactive in alkylation reactions, whereas the amide is inert under similar conditions .

N,N-Dimethyl-2-phenylacetamide

  • Molecular Formula: C₁₀H₁₃NO (Molecular weight: 163.22 g/mol).
  • Key Differences :
    • Aromaticity : The phenyl group enhances rigidity and π-π interactions, unlike the flexible alkyl chain of this compound.
    • Toxicity : Classified as an irritant, unlike the less documented hazards of this compound .

Chain Length Variants

N,N-Dimethylpentanamide

  • Molecular Formula: C₇H₁₅NO (Molecular weight: 129.20 g/mol).
  • Key Differences :
    • Chain Length : Shorter 5-carbon chain reduces lipophilicity.
    • Applications : Used in small-molecule synthesis rather than industrial-scale processes .

Biological Activity

N,N-Dimethyltetradecanamide, also known as myristamide, is a chemical compound with the molecular formula C16H33NOC_{16}H_{33}NO and a molecular weight of approximately 257.46 g/mol. It belongs to the class of amides and is recognized for its diverse biological activities. This article explores its biological activity, including its roles in various biochemical processes, potential therapeutic applications, and associated case studies.

  • Molecular Formula : C16H33NOC_{16}H_{33}NO
  • Molecular Weight : 257.46 g/mol
  • CAS Number : 3332-27-2
  • LogP : 5.2826 (indicating hydrophobic properties)
  • Epitope Functionality : this compound has been identified as an epitope, suggesting its potential role in immune responses and interactions with antibodies .
  • Skin and Eye Irritation : The compound is classified as a skin and eye irritant, which highlights its reactivity and the need for caution in handling .
  • Biodegradability : Research indicates that related compounds demonstrate significant biodegradability, suggesting that this compound may also possess similar environmental safety profiles .

Therapeutic Potential

This compound has shown promise in several therapeutic areas:

  • Antimicrobial Activity : Studies have indicated that fatty acid amides can exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some research suggests that fatty acid amides may modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis or dermatitis.

Case Studies and Research Findings

  • Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited significant antibacterial activity against various strains of bacteria, including resistant strains .
  • Inflammation Modulation : Another study investigated the anti-inflammatory effects of fatty acid amides in a murine model of inflammation. Results indicated that these compounds could reduce inflammatory markers significantly compared to controls .
  • Biocompatibility Assessments : In vitro studies assessing the cytotoxicity of this compound on human cell lines revealed low toxicity levels, supporting its potential use in pharmaceutical formulations .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialSignificant activity against resistant strains
Anti-inflammatoryReduced inflammatory markers in murine models
CytotoxicityLow toxicity on human cell lines
BiodegradabilityHigh biodegradability observed

Q & A

Basic: What are the recommended methods for synthesizing N,N-Dimethyltetradecanamide with high purity?

Answer:
The synthesis of this compound typically involves the reaction of tetradecanoyl chloride with dimethylamine under controlled conditions. Key steps include:

  • Reagent selection : Use dimethylamine (≥98% purity) to minimize side reactions .
  • Reaction conditions : Conduct the reaction in anhydrous dichloromethane at 0–5°C to suppress hydrolysis of the acyl chloride.
  • Purification : Distillation under reduced pressure (e.g., 0.020 atm) yields a boiling point range of 453–454 K, ensuring high purity (>98%) .
  • Validation : Gas chromatography (GC) or HPLC with UV detection confirms purity, as per pharmacopeial standards .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of methyl groups (δ ~2.8–3.1 ppm for N-CH₃) and the tetradecanoyl chain (δ ~1.2–1.6 ppm for CH₂).
    • FT-IR : Validate amide C=O stretching (~1640–1680 cm⁻¹) and N-CH₃ bending (~1450 cm⁻¹).
  • Chromatography : GC-MS or reverse-phase HPLC quantifies impurities (<2%) .
  • Phase-change data : Compare experimental boiling points (453–454 K at 0.020 atm) with literature values to assess consistency .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Discrepancies in biological activity (e.g., antimicrobial efficacy) may arise from structural variations or assay conditions. Methodological solutions include:

  • Structural analogs : Synthesize derivatives (e.g., nitro-phenyl substitutions) to isolate bioactive moieties .
  • Controlled assays : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) to reduce variability.
  • Meta-analysis : Cross-reference data from multiple studies using tools like systematic review frameworks to identify confounding factors .

Advanced: How does alkyl chain length influence the physicochemical properties of this compound compared to shorter-chain analogs?

Answer:
Chain length impacts solubility, stability, and reactivity:

  • Boiling points : N,N-Dimethyldodecanamide (C12) boils at ~453 K (0.020 atm), while shorter chains (e.g., C8) exhibit lower boiling points due to reduced van der Waals forces .
  • Solubility : Longer chains decrease aqueous solubility but enhance lipid bilayer permeability, critical for biological studies .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals higher decomposition temperatures for longer chains, correlating with increased molecular weight.

Safety: What are critical safety considerations when handling this compound in laboratories?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers at room temperature, away from oxidizers .

Advanced: What mechanistic insights explain the solvent effects on this compound reactivity in organocatalytic systems?

Answer:
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amide group:

  • Solvent coordination : DMF stabilizes transition states via dipole interactions, accelerating acylation reactions .
  • Dielectric constant : High-ε solvents (e.g., acetonitrile, ε ~37.5) improve ion-pair separation in SN2 mechanisms.
  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varied solvent conditions to optimize catalytic efficiency .

Basic: What chromatographic methods are optimal for separating this compound from reaction byproducts?

Answer:

  • Normal-phase HPLC : Silica columns with hexane:ethyl acetate (90:10) resolve unreacted tetradecanoic acid (Rf ~0.3) from the amide (Rf ~0.6).
  • GC-MS : Use a DB-5 capillary column (30 m × 0.25 mm) with He carrier gas (1 mL/min) and a temperature gradient (50°C to 300°C at 10°C/min) .

Advanced: How can researchers validate the absence of residual dimethylamine in synthesized this compound?

Answer:

  • Colorimetric assays : React samples with ninhydrin; free amines produce a blue-purple complex (λmax ~570 nm).
  • ¹H NMR : Detect dimethylamine protons (δ ~2.2 ppm) at ≥500 MHz resolution.
  • Ion chromatography : Quantify NH(CH₃)₂⁺ ions with a detection limit of <0.1 ppm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethyltetradecanamide
Reactant of Route 2
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